4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline
CAS No.:
Cat. No.: VC16539506
Molecular Formula: C26H30BrN
Molecular Weight: 436.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H30BrN |
---|---|
Molecular Weight | 436.4 g/mol |
IUPAC Name | N-(4-bromophenyl)-4-tert-butyl-N-(4-tert-butylphenyl)aniline |
Standard InChI | InChI=1S/C26H30BrN/c1-25(2,3)19-7-13-22(14-8-19)28(24-17-11-21(27)12-18-24)23-15-9-20(10-16-23)26(4,5)6/h7-18H,1-6H3 |
Standard InChI Key | NPGGLZWVRNBLFX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity
-
Name: 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline
-
CAS Number: 851233-23-3
-
Molecular Formula:
-
Molecular Weight: 436.43 g/mol
-
Synonyms:
-
N-(4-Bromophenyl)-4-tert-butyl-N-(4-tert-butylphenyl)aniline
-
Benzenamine, N-(4-bromophenyl)-4-(1,1-dimethylethyl)-N-[4-(1,1-dimethylethyl)phenyl]
-
Structural Information
-
2D Structure: The molecule consists of a brominated phenyl ring attached to an aniline group substituted with two tert-butyl phenyl groups.
-
SMILES Notation:
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)Br
.
Potential Applications
Although specific applications of 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline are not explicitly detailed in the literature, its structural features suggest potential uses in:
-
Organic Electronics: The presence of aromatic rings and electron-withdrawing bromine may make it suitable for use in semiconductors or organic light-emitting diodes (OLEDs).
-
Pharmaceutical Intermediates: Similar compounds have been explored for their biological activity, indicating potential as a precursor in drug development .
Synthesis and Preparation
The synthesis of 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline likely involves:
-
Starting Materials:
-
4-Bromoaniline
-
tert-Butylbenzene derivatives
-
-
Reaction Pathway:
-
A nucleophilic substitution reaction where the amine group is functionalized with tert-butyl phenyl groups under controlled conditions.
-
-
Catalysts and Solvents:
-
Acidic or basic catalysts may be employed to facilitate the reaction.
-
Solvents like dichloromethane or tetrahydrofuran (THF) could be used.
-
Detailed synthetic methods for analogous compounds often involve Friedel-Crafts alkylation or palladium-catalyzed coupling reactions .
Stability
The bulky tert-butyl groups provide steric protection, potentially enhancing the compound's stability against oxidative degradation.
Solubility
Hydrophobicity due to the tert-butyl groups may limit its solubility in polar solvents, which could pose challenges in certain applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume